molecular formula C15H13N B14666655 2,3-Dimethylbenzo[h]quinoline CAS No. 37069-37-7

2,3-Dimethylbenzo[h]quinoline

Cat. No.: B14666655
CAS No.: 37069-37-7
M. Wt: 207.27 g/mol
InChI Key: BARSWBXDPGYTGQ-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused ring structure consisting of a benzene ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbenzo[h]quinoline can be synthesized through several methods. One common approach involves the Friedländer annulation reaction, where aminonaphthalene carbaldehydes react with primary or secondary alcohols in the presence of urea and potassium hydroxide. This reaction proceeds under basic conditions and results in the formation of the quinoline ring .

Another method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This reaction can be catalyzed by transition metals or Brønsted acids, depending on the substituents present at the triple bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being adopted to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylbenzo[h]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,3-diones.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-2,3-diones, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Dimethylbenzo[h]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. In cancer cells, it can induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

2,3-Dimethylbenzo[h]quinoline can be compared with other quinoline derivatives, such as:

Properties

CAS No.

37069-37-7

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

2,3-dimethylbenzo[h]quinoline

InChI

InChI=1S/C15H13N/c1-10-9-13-8-7-12-5-3-4-6-14(12)15(13)16-11(10)2/h3-9H,1-2H3

InChI Key

BARSWBXDPGYTGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2)N=C1C

Origin of Product

United States

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